
cis-2,3-Dimethylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N. It is a derivative of aziridine, featuring two methyl groups attached to the second and third carbon atoms of the three-membered aziridine ring. This compound is known for its strained ring structure, which imparts unique chemical reactivity and properties .
Preparation Methods
2,3-Dimethylaziridine can be synthesized through a multi-step process. One common method involves the following steps :
Epoxidation: 2-Butene is treated with peracetic acid to form an epoxide.
Amino Alcohol Formation: The epoxide is then reacted with ammonia to produce an amino alcohol.
Inner Salt Formation: The amino alcohol is treated with chlorosulfonic acid to form an inner salt.
Aziridine Formation: Finally, the inner salt is treated with sodium hydroxide to yield 2,3-dimethylaziridine.
Chemical Reactions Analysis
2,3-Dimethylaziridine undergoes various chemical reactions due to its strained ring structure :
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution Reactions: The compound can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethylaziridine has several applications in scientific research :
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization. These polymers have applications in antibacterial and antimicrobial coatings, CO₂ adsorption, and non-viral gene transfection.
Vibrational Circular Dichroism Studies: The compound is studied for its vibrational circular dichroism (VCD) spectra, which helps in understanding the stereochemistry of molecular structures.
Mechanism of Action
The mechanism of action of 2,3-dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, leading to different chemical transformations .
Comparison with Similar Compounds
2,3-Dimethylaziridine can be compared with other aziridine derivatives such as 1,2-dimethylaziridine and 2,2-dimethylaziridine :
1,2-Dimethylaziridine: Similar to 2,3-dimethylaziridine but with methyl groups on the first and second carbon atoms.
2,2-Dimethylaziridine: Features two methyl groups on the second carbon atom, leading to different reactivity and properties.
The unique positioning of the methyl groups in 2,3-dimethylaziridine imparts distinct chemical reactivity compared to its isomers.
Properties
CAS No. |
930-19-8 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4+ |
InChI Key |
DNPSMEGHIHDFAJ-ZXZARUISSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1)C |
Canonical SMILES |
CC1C(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


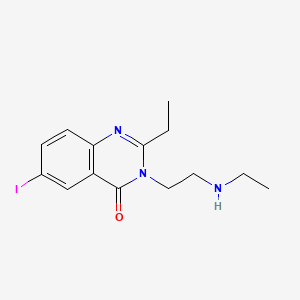
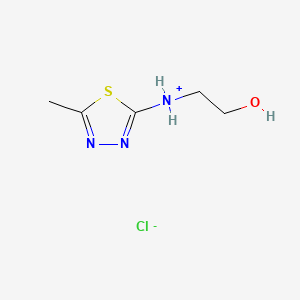
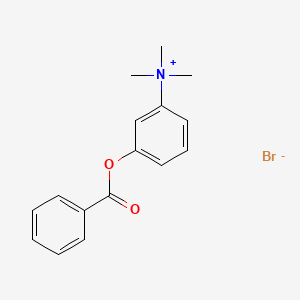
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
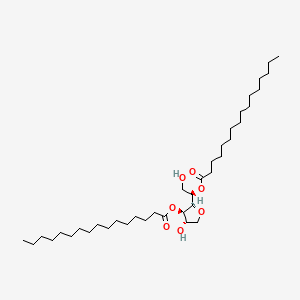
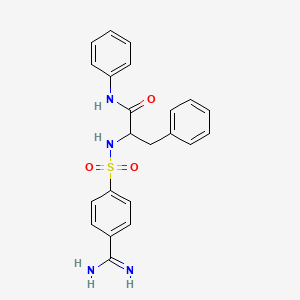
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

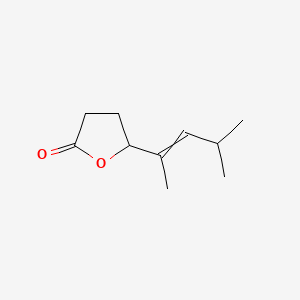
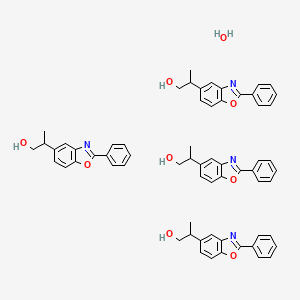

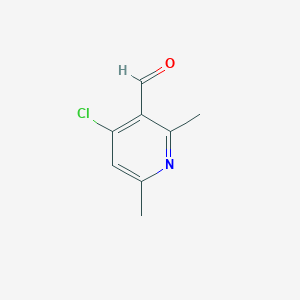
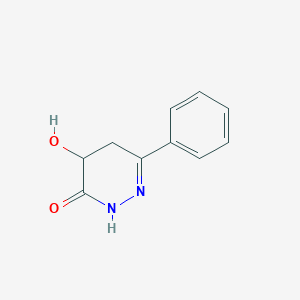
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
